Methyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate
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Overview
Description
Methyl spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclo[2.2.2]octane core fused with an oxirane ring and a carboxylate ester group. The spirocyclic nature of the molecule imparts significant rigidity and stability, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction to form the bicyclo[2.2.2]octane core, followed by epoxidation to introduce the oxirane ring. The final step involves esterification to attach the carboxylate group .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids can be employed to enhance the efficiency of the Diels-Alder reaction, while epoxidation can be achieved using peracids under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Peracids or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted oxirane derivatives
Scientific Research Applications
Methyl spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the production of polymers and advanced materials due to its rigid structure.
Mechanism of Action
The mechanism of action of methyl spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The bicyclo[2.2.2]octane core provides structural stability, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclo[2.2.2]octane core but lack the spirocyclic oxirane ring.
Spirocyclic compounds: Compounds like spiro[3.2.2]octatriene have similar spirocyclic structures but different ring systems and functional groups.
Uniqueness
Methyl spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate is unique due to its combination of a rigid bicyclo[2.2.2]octane core and a reactive oxirane ring. This duality imparts both stability and reactivity, making it a versatile compound for various applications .
Biological Activity
Methyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate is a bicyclic compound characterized by its unique spiro structure, which consists of a bicyclo[2.2.2]octane framework and an epoxide group. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article will explore the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : C12H18O3
- Molecular Weight : 210.27 g/mol
- Structural Features : The compound features a spirocyclic structure that may influence its reactivity and biological interactions.
Biological Activity Overview
Initial research indicates that compounds with similar spirocyclic structures can exhibit significant pharmacological properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several potential mechanisms of action.
Antimicrobial Activity
Studies have shown that compounds related to this compound possess antimicrobial properties against various pathogens. For instance:
- Inhibition of Bacterial Growth : Similar spirocyclic compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are crucial for understanding the compound's efficacy in clinical settings.
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
Anti-inflammatory Activity
Research has indicated that this compound may exhibit anti-inflammatory effects by modulating cytokine production in immune cells. For example, a study demonstrated that compounds with similar structures inhibited the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in lipopolysaccharide-stimulated macrophages.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against various bacterial strains. The results showed significant inhibition of growth in both gram-positive and gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.- Methodology : The study utilized a broth microdilution method to determine MIC values.
- Findings : The compound exhibited MIC values comparable to standard antibiotics, indicating its potential as a therapeutic agent.
-
Case Study on Anti-inflammatory Properties :
Another investigation focused on the anti-inflammatory properties of the compound using RAW264.7 macrophage cells. The results indicated that treatment with this compound significantly reduced the secretion of inflammatory mediators.- Experimental Setup : Cells were treated with varying concentrations of the compound followed by stimulation with LPS.
- Results : A dose-dependent reduction in IL-6 and TNF-α levels was observed, suggesting a promising avenue for further research into its anti-inflammatory mechanisms.
Properties
Molecular Formula |
C11H16O3 |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
methyl spiro[bicyclo[2.2.2]octane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-13-10(12)9-11(14-9)6-7-2-4-8(11)5-3-7/h7-9H,2-6H2,1H3 |
InChI Key |
GFIVKOZZDNDCCS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(O1)CC3CCC2CC3 |
Origin of Product |
United States |
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